Product packaging for 4-Bromo-2-hydroxynicotinic acid(Cat. No.:)

4-Bromo-2-hydroxynicotinic acid

Cat. No.: B11785255
M. Wt: 218.00 g/mol
InChI Key: IOZAIRHSBDTRHP-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Carboxylic Acid Derivatives as Versatile Synthetic Scaffolds

Pyridine carboxylic acid derivatives are fundamental building blocks in organic synthesis. nih.gov The pyridine ring, an isostere of benzene (B151609), is a common feature in many FDA-approved drugs and clinically useful agents. researchgate.netrsc.org Its nitrogen atom enhances water solubility and provides a site for hydrogen bonding, which are desirable properties in pharmaceutical compounds. nih.govresearchgate.net The adaptability of the pyridine scaffold allows for extensive structural modifications, making it a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.org Researchers utilize these derivatives in the synthesis of a wide array of molecules with potential applications in medicinal chemistry, agrochemicals, and materials science. nih.govresearchgate.net The development of novel synthetic methodologies for creating structurally diverse pyridine derivatives is an active area of research. nih.gov

Contextualizing 4-Bromo-2-hydroxynicotinic Acid within the Halogenated Pyridine Framework

This compound is a specific member of the halogenated pyridine family. Its structure, featuring a bromine atom at the 4-position and a hydroxyl group at the 2-position of the nicotinic acid backbone, makes it a valuable intermediate for further chemical synthesis. The electronic properties of the pyridine ring are modulated by the electron-withdrawing nature of the bromine atom and the carboxylic acid group, as well as the electron-donating potential of the hydroxyl group. This particular arrangement of substituents creates a unique chemical entity with specific reactivity patterns.

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 1805573-53-8
Molecular Formula C₆H₄BrNO₃
Molecular Weight 218.00 g/mol
Class Organic Building Block, Bromide, Carboxylic Acid, Alcohol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrNO3 B11785255 4-Bromo-2-hydroxynicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrNO3

Molecular Weight

218.00 g/mol

IUPAC Name

4-bromo-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C6H4BrNO3/c7-3-1-2-8-5(9)4(3)6(10)11/h1-2H,(H,8,9)(H,10,11)

InChI Key

IOZAIRHSBDTRHP-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1Br)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 2 Hydroxynicotinic Acid

Historical and Current Synthetic Routes to Halogenated Pyridine (B92270) Carboxylic Acids

The synthesis of halogenated pyridine carboxylic acids is often complicated by the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609) derivatives. nih.gov Consequently, reactions often necessitate harsh conditions, such as elevated temperatures and the use of strong acids, which can lead to issues with regioselectivity and substrate compatibility. nih.gov

Bromination Strategies for Pyridine Nuclei

Direct bromination of the pyridine nucleus is a challenging endeavor. Electrophilic substitution on an unsubstituted pyridine ring, if it occurs, preferentially happens at the 3-position, and typically requires very high temperatures. researchgate.netresearchgate.net The presence of activating groups, such as a hydroxyl (-OH) group, can significantly influence the outcome of the reaction. For the precursor 2-hydroxynicotinic acid, the -OH group at the 2-position is an activating, ortho, para-directing group, while the carboxylic acid at the 3-position is a deactivating, meta-directing group. This electronic arrangement strongly favors electrophilic substitution at the 5-position (para to the hydroxyl group), making the synthesis of the 5-bromo isomer the most commonly reported and straightforward outcome.

The synthesis of the 4-bromo isomer is less direct. Achieving substitution at the 4-position often requires alternative strategies that circumvent the innate electronic preferences of the 2-hydroxynicotinic acid scaffold. Such strategies can include:

Starting with a pre-functionalized pyridine: A common approach is to begin with a pyridine derivative that already contains a group at the 4-position which can be converted into a bromo substituent. For example, a 4-chloronicotinic acid derivative can be synthesized and potentially subjected to halogen exchange, or a 4-aminonicotinic acid derivative could undergo a Sandmeyer-type reaction.

Metalation-Halogenation Sequences: Directed ortho metalation or halogen-metal exchange reactions can provide regiocontrol that is not achievable through electrophilic substitution. For instance, lithiation of a protected pyridine followed by quenching with an electrophilic bromine source is a powerful method for introducing bromine at a specific position. chemicalbook.comrsc.org

Pyridine N-Oxide Chemistry: The N-oxide functionality can be used to alter the reactivity of the pyridine ring. Activation of the N-oxide followed by nucleophilic attack with a bromide source can lead to halogenation, often at the 2- or 4-positions. consensus.appacs.orgnih.gov For example, bromination of pyridine-N-oxide with bromine in fuming sulfuric acid has been shown to produce a mixture of bromo-substituted N-oxides, including the 3,4-dibromo derivative. consensus.app

Comparative Analysis of Brominating Reagents and Reaction Conditions

A variety of brominating agents have been employed for the halogenation of pyridines and other aromatic systems, each with distinct advantages and disadvantages regarding reactivity, selectivity, and operational safety.

Reagent/SystemTypical ConditionsAdvantagesDisadvantagesRef
Elemental Bromine (Br₂) Acetic acid, fuming H₂SO₄ (oleum), or gas phase; often high temperatures.Inexpensive and readily available.Highly corrosive and toxic, low regioselectivity with electron-deficient rings, often requires harsh conditions, can lead to polybromination. researchgate.netorgsyn.org
N-Bromosuccinimide (NBS) CCl₄ with radical initiator (AIBN/BPO) for allylic/benzylic bromination; various solvents (MeCN, AcOH, H₂O) for electrophilic substitution.Solid, easier to handle than Br₂, provides a low concentration of Br₂, can be more selective, versatile for both radical and electrophilic pathways.Can be unreactive with deactivated rings without a catalyst, success is substrate-dependent. researchgate.netwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Oleum or other acidic media.High bromine content by weight, solid reagent, can be more reactive than NBS.Can be less selective than NBS, still requires strong acid for deactivated systems. nih.gov
HBr/H₂O₂ Aqueous medium, ambient temperature."Green" and safer alternative, in situ generation of Br₂, avoids handling elemental bromine.May have limited reactivity with highly deactivated substrates. researchgate.net
Sodium Hypobromite (B1234621) (NaOBr) In situ from NaBr and NaOCl (bleach) in aqueous base (pH > 12).Avoids elemental bromine, scalable, reproducible, high yields for activated systems like 2-hydroxynicotinic acid (to the 5-bromo isomer).Primarily effective for activated pyridine rings.
Phosphine-based Reagents Installation of a phosphonium (B103445) salt at C4 followed by displacement with a halide nucleophile (e.g., LiBr/TfOH).Excellent regioselectivity for the 4-position, applicable to complex molecules (late-stage functionalization).Multi-step process, requires specifically designed phosphine (B1218219) reagents. nih.govchemrxiv.org

Scalable Preparation Techniques and Process Optimization Studies

Moving from laboratory-scale synthesis to large-scale industrial production requires a focus on safety, efficiency, cost-effectiveness, and environmental impact. For halogenated pyridines, this often means avoiding hazardous reagents like elemental bromine and optimizing reaction conditions to maximize yield and minimize waste.

Investigations into In Situ Generation of Brominating Agents

The in situ generation of brominating agents is a key strategy for improving the safety and scalability of bromination processes. By generating the reactive species in the reaction mixture as it is consumed, the risks associated with storing and handling large quantities of hazardous materials like elemental bromine are mitigated.

Several systems have been developed for this purpose:

Hydrogen Peroxide-Hydrogen Bromide (H₂O₂-HBr): This system generates bromine in an aqueous medium and is considered an environmentally benign approach. It can be effective for brominating various aromatic compounds at ambient temperatures without the need for a metal or acid catalyst. researchgate.net

Oxone/KBr: The combination of Oxone (potassium peroxymonosulfate) and potassium bromide can generate electrophilic bromine in situ. This method is noted for its mild conditions and tolerance of diverse functional groups, making it suitable for cost-effective, large-scale reactions.

Sodium Bromide/Sodium Hypochlorite (B82951): A widely used industrial method involves the oxidation of sodium bromide with sodium hypochlorite (commercial bleach) to generate sodium hypobromite (NaOBr). This reaction is typically performed under mild, basic conditions and is highly reproducible and scalable for the bromination of activated substrates.

Bromodimethylsulfonium Bromide: Generated in situ by treating dimethyl sulfoxide (B87167) (DMSO) with aqueous hydrobromic acid, this reagent is noted for being milder and more selective than elemental bromine for electrophilic aromatic bromination.

Methodological Advancements for Large-Scale Laboratory and Industrial Synthesis

The industrial production of pyridine carboxylic acids, such as nicotinic acid, often relies on vapor-phase oxidation of alkylpyridines. google.com However, for the synthesis of specifically functionalized derivatives like 4-bromo-2-hydroxynicotinic acid, different strategies are required.

Key advancements for large-scale synthesis focus on:

Process Optimization: This involves fine-tuning reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and throughput while ensuring safety. researchgate.net For example, a process for preparing 5-halo-2-hydroxynicotinic acids using sodium hypohalite was found to be practical and smoothly scalable.

Catalyst Development: The use of robust and recyclable catalysts is crucial for green and economical industrial processes. For pyridine synthesis and functionalization, various catalysts, including metal Lewis acids and reusable organic catalysts like nicotinic acid itself, have been explored. researchgate.netresearchgate.net

Telescoping Reactions: Combining multiple synthetic steps into a one-pot or telescoped process without isolating intermediates can significantly improve productivity and reduce solvent waste. researchgate.net

Exploration of Novel Synthetic Pathways

Modern organic synthesis is continuously seeking more efficient, selective, and environmentally friendly methods. For the synthesis of highly functionalized pyridines, including halogenated derivatives, several novel pathways have emerged.

C-H Activation/Functionalization: Directing group-assisted C-H activation has become a powerful tool for the regioselective functionalization of aromatic rings, including pyridines. While often focused on ortho- or meta-positions, the development of new directing groups and catalytic systems could provide a future route to 4-bromo derivatives.

Phosphine-Mediated Halogenation: A recently developed strategy involves the installation of a specially designed phosphine at the 4-position of the pyridine ring, forming a phosphonium salt. This salt then acts as a leaving group, allowing for its displacement by a halide nucleophile to selectively form the 4-halopyridine. This method has proven effective for the late-stage halogenation of complex, drug-like molecules. nih.govchemrxiv.org

Zincke Imine Intermediates: A one-pot process involving the ring-opening of pyridinium (B92312) salts to form Zincke imine intermediates, followed by halogenation with NBS or NIS and subsequent ring-closure, provides a novel method for the 3-halogenation of pyridines under mild conditions. nih.gov

Multi-Component Reactions: One-pot, multi-component reactions offer a highly efficient way to construct complex pyridine rings from simple precursors in a single step. researchgate.netnih.govnih.gov While direct synthesis of this compound via this method is not established, the modularity of these reactions could potentially be adapted to build the desired scaffold.

Biocatalysis: Enzymatic processes are gaining traction for the synthesis of pyridine carboxylic acids due to their high selectivity and mild, environmentally friendly conditions. For instance, nitrilases have been used for the direct hydrolysis of 3-cyanopyridine (B1664610) to nicotinic acid. google.com While not directly applicable to bromination, biocatalysis represents a frontier for the green synthesis of precursors.

Strategies Involving Carbonylation Reactions and Pyridine Ring Formation

The direct synthesis of this compound via a one-pot carbonylation reaction is not extensively documented in the current literature. However, the construction of the core 4-halo-2-pyridone structure, which is the tautomeric form of 2-hydroxy-4-bromopyridine, can be achieved through various synthetic routes. These intermediates are then poised for subsequent carboxylation to yield the final product.

One effective strategy for the synthesis of 4-halo-2-pyridones involves a combination of Sandmeyer and regioselective copper-mediated halogenation reactions. researchgate.net In this approach, a 2-chloro or 2-benzyloxy pyridine can serve as a masked 2-pyridone. This methodology allows for the introduction of a halogen at the 4-position of the pyridine ring. For instance, starting from a suitable aminopyridine precursor, a Sandmeyer reaction can introduce a bromo group. Subsequent manipulation of the protecting group at the 2-position, such as hydrolysis of a chloro group or debenzylation, would yield the desired 4-bromo-2-pyridone.

While direct carbonylation of a pre-formed 4-bromo-2-hydroxypyridine (B129990) to introduce the carboxylic acid at the 3-position is a plausible synthetic step, specific literature detailing this transformation for this particular substrate is scarce. Generally, such carboxylations can be challenging due to the electron-rich nature of the pyridone ring. Alternative methods, such as lithiation at the 3-position followed by quenching with carbon dioxide, could be explored, although regioselectivity might be a concern.

A general route for the synthesis of 2-pyridone-3-carboxylic acids has been described starting from 3-formylchromone. nih.gov While not a direct carbonylation, this method highlights a pathway to the carboxylic acid functionality on a pyridone ring.

Multicomponent Reaction Approaches Incorporating Pyridine Moieties

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds, including 2-pyridones. nih.govrsc.orgresearchgate.net These reactions, by their nature, allow for the construction of the target molecule in a single step from three or more starting materials, incorporating most of the atoms from the reactants into the final product. rsc.org

While a specific MCR for the direct synthesis of this compound has not been explicitly reported, the synthesis of various substituted 2-pyridones through MCRs is well-established. nih.govrsc.orgresearchgate.net For example, a one-pot, three-component reaction of aromatic aldehydes, substituted acetophenones, and phenyl acetamides in the presence of a base can yield 3,4,6-triaryl-2(1H)-pyridones. nih.gov

Adapting such an MCR strategy for the synthesis of this compound would require the careful selection of starting materials. A hypothetical MCR could involve a bromine-containing starting material to install the bromo substituent at the 4-position. The hydroxyl and carboxylic acid functionalities, or their precursors, would also need to be incorporated into the chosen components.

For instance, a novel synthesis of polyfunctionalized pyridones has been described using an Ugi four-component reaction of 3-formylchromones, followed by a base-promoted ring-opening/ring-closing process. researchgate.net This demonstrates the potential of MCRs to generate highly substituted pyridone structures. By modifying the starting materials in such a reaction, it might be feasible to construct the this compound scaffold.

The versatility of MCRs in generating diverse 2-pyridone derivatives suggests that a targeted investigation into a suitable combination of reactants could lead to a novel and efficient synthesis of this compound. nih.govrsc.orgrsc.org

Chemical Transformations and Derivatization Strategies of 4 Bromo 2 Hydroxynicotinic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 4-Bromo-2-hydroxynicotinic acid is electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic attacks. The presence of the bromine atom and the hydroxyl group further modulates this reactivity.

Reactivity Profiles of the Bromine Moiety

The bromine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). Halogens at the 4-position of a pyridine ring are generally more reactive towards nucleophiles than those at the 2- or 3-positions due to the effective stabilization of the Meisenheimer intermediate by the ring nitrogen. A variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of substituted nicotinic acid derivatives.

Table 1: Nucleophilic Substitution Reactions at the C4-Position

Nucleophile Reagents and Conditions Product
Ammonia NH3, Cu(I) catalyst, high temperature and pressure 4-Amino-2-hydroxynicotinic acid
Primary/Secondary Amines R1R2NH, Pd or Cu catalyst, base (e.g., NaOt-Bu), solvent (e.g., toluene) 4-(Dialkyl/Alkylamino)-2-hydroxynicotinic acid
Alkoxides RONa, solvent (e.g., ROH) 4-Alkoxy-2-hydroxynicotinic acid

It is important to note that the reactivity can be influenced by the tautomeric equilibrium of the 2-hydroxy group, which exists in a dynamic equilibrium with its 2-pyridone form.

Transformations Involving the Hydroxyl Functional Group

The 2-hydroxyl group of this compound exhibits tautomerism, co-existing with its 2-pyridone form. This ambident nucleophilic character allows for reactions at either the oxygen or the nitrogen atom.

Alkylation reactions, for instance, can yield both O-alkylated (2-alkoxy-4-bromonicotinic acid) and N-alkylated (4-bromo-1-alkyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) products. The regioselectivity of these reactions is often dependent on the reaction conditions, such as the choice of base, solvent, and alkylating agent.

Table 2: Alkylation of the 2-Hydroxyl/2-Pyridone System

Alkylating Agent Base Solvent Major Product
Methyl iodide K2CO3 DMF N-methylated pyridone

Carboxylic Acid Functional Group Modifications

The carboxylic acid group at the 3-position is a key site for derivatization, allowing for the formation of esters, amides, and other related functionalities.

Esterification and Amidation Studies

Standard esterification methods, such as the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, can be employed to convert the carboxylic acid to its corresponding ester. masterorganicchemistry.com Alternatively, reaction with alkyl halides in the presence of a base can also yield esters.

Amidation can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. organic-chemistry.org Peptide coupling reagents, such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), provide a milder alternative for amide bond formation, which is particularly useful for sensitive substrates.

Reduction and Oxidation Pathways of the Carboxylic Acid Group

The carboxylic acid can be reduced to a primary alcohol (4-bromo-2-hydroxypyridin-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. sigmaaldrich.comnih.gov The reaction proceeds via an aldehyde intermediate which is further reduced in situ. sigmaaldrich.com Borane (BH₃) complexes can also be used for this reduction and may offer better chemoselectivity in the presence of other reducible functional groups. chemicalbook.com

The oxidation of the hydroxypyridine ring system is complex. While direct oxidation of the carboxylic acid group is not a common transformation, the pyridine ring itself can be susceptible to oxidation under certain conditions, potentially leading to N-oxide formation. researchgate.net However, the presence of the electron-donating hydroxyl group and the electron-withdrawing bromine and carboxylic acid groups will influence the regioselectivity and feasibility of such reactions.

Advanced Coupling Reactions and Further Functionalization

The bromine atom at the 4-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. sigmaaldrich.com This strategy can be used to introduce a wide variety of aryl and heteroaryl substituents at the 4-position.

Sonogashira Coupling: The coupling of this compound with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides access to 4-alkynyl-2-hydroxynicotinic acid derivatives. scribd.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an efficient method for the formation of C-N bonds by coupling the bromopyridine with a wide range of primary and secondary amines, amides, or carbamates. bldpharm.com This reaction is often more versatile and proceeds under milder conditions than traditional nucleophilic substitution methods for amination.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ 4-Aryl-2-hydroxynicotinic acid
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 2-Hydroxy-4-(phenylethynyl)nicotinic acid

These advanced coupling reactions significantly expand the synthetic utility of this compound, allowing for the construction of highly functionalized and structurally diverse pyridine derivatives.

Table of Mentioned Compounds

Compound Name
This compound
4-Amino-2-hydroxynicotinic acid
4-(Dialkyl/Alkylamino)-2-hydroxynicotinic acid
4-Alkoxy-2-hydroxynicotinic acid
4-(Alkylthio)-2-hydroxynicotinic acid
2-Alkoxy-4-bromonicotinic acid
4-Bromo-1-alkyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Methyl iodide
Benzyl bromide
(4-Bromo-2-hydroxypyridin-3-yl)methanol
4-Aryl-2-hydroxynicotinic acid
2-Hydroxy-4-(phenylethynyl)nicotinic acid
2-Hydroxy-4-(phenylamino)nicotinic acid
Thionyl chloride
Oxalyl chloride
N,N'-Dicyclohexylcarbodiimide (DCC)
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
Lithium aluminum hydride (LiAlH₄)
Borane (BH₃)
Phenylacetylene
Aniline
Sodium tert-butoxide (NaOt-Bu)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
Copper(I) iodide (CuI)
Triethylamine (Et₃N)
Sodium carbonate (Na₂CO₃)
Potassium carbonate (K₂CO₃)
Sodium hydride (NaH)
Tetrahydrofuran (THF)
Dimethylformamide (DMF)

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

The bromine atom at the C4 position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura coupling is one of the most versatile and widely used methods due to its mild reaction conditions, commercial availability of reagents, and tolerance of a wide variety of functional groups. libretexts.orgresearchgate.net

The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) complex. libretexts.org The cycle consists of three primary steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form a palladium(II) species. libretexts.org

Transmetalation: The organoboron compound (a boronic acid or boronic ester) reacts with the palladium(II) complex in the presence of a base. The organic group from the boron reagent is transferred to the palladium center, displacing the halide. libretexts.org The choice of base is critical and can influence reaction rates and yields. mdpi.com

Reductive Elimination: The newly formed diorganopalladium(II) complex eliminates the final coupled product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

For a substrate like this compound, the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkenyl groups at the C4 position. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. mdpi.com Systems using catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands such as SPhos and XPhos are commonly employed for coupling heteroaryl halides. nih.gov

The table below summarizes typical conditions for Suzuki-Miyaura reactions involving bromo-substituted N-heterocycles, which are analogous to this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles

Catalyst (mol %) Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pd(PPh₃)₄ (5%) - K₃PO₄ 1,4-Dioxane/H₂O 70-80 60-80 mdpi.com
Pd₂(dba)₃ / Pd(OAc)₂ SPhos / XPhos K₃PO₄ n-Butanol 100 Good to Excellent nih.gov
[allylPdCl]₂ dppb / Ph₃As Cs₂CO₃ Toluene 80-100 High nih.gov

This data is representative of reactions with similar bromo-heteroaryl substrates and serves as a guide for potential conditions for this compound.

The reactivity in these couplings can be influenced by the electronic properties of the coupling partners. Electron-rich boronic acids often lead to good yields, while electron-deficient ones may result in slower reactions and lower yields due to a less efficient transmetalation step. mdpi.com The presence of the carboxylic acid and hydroxyl groups on the this compound ring generally offers good functional group tolerance in Suzuki-Miyaura reactions. libretexts.orgresearchgate.net

Applications in Click Chemistry and Other Modular Synthesis Approaches

The structure of this compound serves as a versatile scaffold for modular synthesis, enabling the rapid generation of diverse chemical libraries. This is particularly relevant in the context of click chemistry and other modular strategies that rely on high-yield, specific reactions to connect molecular building blocks. rsc.orgsigmaaldrich.com

Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. sigmaaldrich.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring from an azide (B81097) and a terminal alkyne. nih.govnih.gov

To be used in click chemistry, this compound must first be functionalized with a "clickable" handle, such as an azide or an alkyne. The bromo group is an ideal starting point for such a transformation. For instance, the bromo group can be converted to an azide group via nucleophilic substitution with sodium azide. This would transform the core molecule into "4-azido-2-hydroxynicotinic acid," a building block ready for CuAAC reactions. uah.edu

Alternatively, a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, could be used to attach a terminal alkyne to the C4 position, yielding "4-ethynyl-2-hydroxynicotinic acid". youtube.com This alkyne-functionalized molecule can then be "clicked" with various azide-containing molecules.

A key advantage of this approach is its modularity. Once the core nicotinic acid scaffold is equipped with a clickable group, it can be conjugated to a vast array of other molecules (e.g., biomolecules, polymers, fluorescent dyes) that have the complementary functional group. nih.gov Another important click reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which avoids the need for a potentially cytotoxic copper catalyst by using a strained cyclooctyne. nih.govuah.edu

Other Modular Synthesis Approaches

Beyond click chemistry, the palladium-catalyzed cross-coupling reactions described in the previous section are themselves a powerful tool for modular synthesis. rsc.org By starting with the this compound core, a library of derivatives can be synthesized by simply changing the boronic acid coupling partner in a Suzuki-Miyaura reaction. nih.govrsc.org This allows for systematic variation of the substituent at the C4 position, enabling the exploration of structure-activity relationships in fields like materials science and medicinal chemistry. This modular approach provides an efficient pathway to novel compounds by combining readily available building blocks in a predictable manner. rsc.org

Structural Elucidation and Spectroscopic Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Published ¹H NMR and ¹³C NMR spectra, as well as advanced 2D NMR studies specifically for 4-Bromo-2-hydroxynicotinic acid, were not found in the course of this research. While data for related compounds such as 4-Bromopyridine-2-carboxylic acid exists, direct comparison and extrapolation to predict the precise chemical shifts and coupling constants for this compound would be speculative chemicalbook.com.

¹H NMR and ¹³C NMR Chemical Shift Analysis

No peer-reviewed data containing ¹H NMR and ¹³C NMR chemical shift assignments for this compound could be located.

Advanced Two-Dimensional (2D) NMR Techniques

There are no available studies detailing the use of 2D NMR techniques (e.g., COSY, HSQC, HMBC) for the structural elucidation of this compound.

Vibrational Spectroscopy

Specific FT-IR and Raman spectroscopic analyses for this compound have not been reported in the available literature. General principles of vibrational spectroscopy suggest that the spectra would show characteristic bands for O-H (broad, from the carboxylic acid and phenol), C=O (from the carboxylic acid and pyridone tautomer), C=C, and C-N stretching vibrations of the pyridine (B92270) ring, as well as a C-Br stretching frequency spectroscopyonline.com. However, without experimental data, a detailed analysis is impossible.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

No experimental FT-IR spectrum or detailed vibrational band assignments for this compound are present in the surveyed databases and literature.

Raman Spectroscopy Applications

No published applications of Raman spectroscopy for the characterization of this compound were identified.

Mass Spectrometry (MS) Methodologies

While predicted mass-to-charge ratios for protonated or deprotonated molecular ions of brominated nicotinic acid derivatives can be calculated, specific experimental mass spectrometry studies detailing the fragmentation patterns of this compound are not available. The presence of bromine would be expected to yield a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula.

For this compound, with a chemical formula of C₆H₄BrNO₃, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of bromine is particularly distinctive due to its isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a clear signature for the presence of a single bromine atom.

While specific HRMS data for this compound is not readily found in scientific literature, the expected data can be predicted. The table below illustrates the kind of data that would be obtained from an HRMS analysis.

Ion SpeciesTheoretical m/z (⁷⁹Br)Theoretical m/z (⁸¹Br)
[M+H]⁺217.9451219.9430
[M-H]⁻215.9300217.9279
[M+Na]⁺239.9270241.9250

This table presents theoretical values for this compound. Actual experimental values would be expected to be within a few parts per million (ppm) of these theoretical masses.

The high accuracy of the mass measurement allows for the confident differentiation of this compound from other compounds with the same nominal mass but different elemental formulas.

Hyphenated Techniques (e.g., LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is crucial for confirming the purity of a sample and verifying the identity of the main component.

In the analysis of a synthesized sample of this compound, an LC-MS method would be developed to separate the target compound from any starting materials, by-products, or other impurities. A reversed-phase HPLC column is commonly used for such polar aromatic compounds, with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a small amount of acid (such as formic acid) to improve peak shape.

The eluent from the HPLC column is directed into the mass spectrometer, which provides a mass spectrum for the compounds as they elute. For a pure sample of this compound, a single major peak would be observed in the chromatogram at a specific retention time. The mass spectrum corresponding to this peak would show the characteristic isotopic pattern of a monobrominated compound and the m/z values corresponding to the protonated or deprotonated molecular ion of this compound.

While a specific LC-MS chromatogram for this compound is not available, a certificate of analysis for the related compound, 5-Bromo-2-hydroxynicotinic acid, indicates a purity of 98.27% as determined by HPLC, which is often coupled with MS detection for peak identification. chemscene.com This demonstrates the utility of such methods in quality control.

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Molecular Geometry

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. This can often be achieved by slow evaporation of a solvent from a saturated solution of the compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

Although a crystal structure for this compound is not present in the Cambridge Structural Database (CSD) or other publicly accessible databases, the crystal structure of a closely related isomer, 4-Bromo-2-hydroxybenzoic acid, has been reported. nih.gov This structure provides insights into the likely molecular geometry and intermolecular interactions that might be expected for this compound. The data from the crystallographic study of 4-Bromo-2-hydroxybenzoic acid is summarized below as an illustrative example.

Parameter4-Bromo-2-hydroxybenzoic acid
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.9283
b (Å)5.9578
c (Å)15.1246
α (°)92.925
β (°)90.620
γ (°)94.710
Volume (ų)351.64
Z2

Data obtained from the Crystallography Open Database (COD) entry 1542881 for 4-Bromo-2-hydroxybenzoic acid. nih.gov

This data would allow for the precise determination of bond lengths and angles within the molecule, as well as the conformation of the carboxylic acid group relative to the pyridine ring.

Investigations of Tautomeric Forms in the Crystalline State

Hydroxypyridines and their derivatives, including hydroxynicotinic acids, can exist in different tautomeric forms. For 2-hydroxypyridine (B17775) systems, a tautomeric equilibrium exists between the hydroxy form (enol) and the pyridone form (keto). The position of this equilibrium can be influenced by factors such as the solvent, temperature, and, in the solid state, the crystal packing forces.

In the case of this compound, two principal tautomeric forms can be envisioned: the 2-hydroxy-pyridine form and the 1,2-dihydro-2-oxopyridine (pyridone) form.

X-ray crystallography is a powerful technique to directly observe which tautomeric form is present in the crystalline state. The determination of the positions of hydrogen atoms, particularly the one attached to either the oxygen or the nitrogen of the pyridine ring, can definitively distinguish between the tautomers. Furthermore, the C-O and C-N bond lengths within the heterocyclic ring can provide strong evidence for one tautomeric form over the other. For instance, a shorter C=O double bond and a longer N-H single bond would be indicative of the pyridone tautomer.

Studies on related hydroxynicotinic acids have shown that the preferred tautomeric form in the solid state can vary. For example, the crystal structure of 2-hydroxynicotinic acid reveals the presence of the pyridone tautomer. researchgate.net It is therefore plausible that this compound would also exist in the pyridone form in the solid state, a hypothesis that could be confirmed or refuted by single-crystal X-ray diffraction analysis.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, ranging from Density Functional Theory (DFT) to ab initio and semi-empirical theories, offer a detailed picture of molecular geometry, vibrational modes, and electronic properties.

Density Functional Theory (DFT) Studies for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) has become a standard tool for the computational investigation of nicotinic acid derivatives due to its balance of accuracy and computational cost. epstem.netepstem.net For 4-Bromo-2-hydroxynicotinic acid, DFT calculations, often employing the B3LYP functional with a 6-31G** basis set, are utilized to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. epstem.netepstem.net This optimization is crucial as the molecular geometry dictates many of its chemical and physical properties.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. The computed vibrational frequencies can be compared with experimental data, if available, to validate the computational model. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and various stretching and bending modes of the pyridine (B92270) ring.

A hypothetical table of selected calculated vibrational frequencies for this compound is presented below, based on typical values for similar functional groups.

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
O-H (Carboxylic Acid)Stretching3560
O-H (Hydroxyl)Stretching3450
C=O (Carboxylic Acid)Stretching1720
C=C / C=N (Pyridine Ring)Stretching1600 - 1400
C-BrStretching650

This table is illustrative and based on general frequency ranges for the specified functional groups.

Ab Initio and Semi-Empirical Molecular Orbital Theory Applications

While DFT is widely used, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide alternative, and in some cases more rigorous, approaches to studying electronic structure. researchgate.netnih.gov These methods, while computationally more demanding, can be employed to refine the understanding of electron correlation effects. For instance, ab initio calculations have been used to investigate the tautomeric equilibrium of nicotinic acid itself, a phenomenon also relevant to this compound due to its 2-hydroxy substituent. researchgate.net

Semi-empirical methods, on the other hand, offer a faster, albeit less accurate, means of exploring molecular properties. These methods would be particularly useful for preliminary screening of large sets of related compounds or for providing initial geometries for higher-level calculations.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics, conformational flexibility, and interactions with their environment. nih.govnih.govmdpi.com

Conformational Analysis and Tautomerism Dynamics

The presence of the carboxylic acid group in this compound introduces a degree of conformational flexibility around the C-C single bond connecting it to the pyridine ring. MD simulations can explore the rotational energy barrier of this bond and identify the most stable conformations.

Furthermore, the 2-hydroxy-pyridine moiety can exist in tautomeric forms, primarily the enol (2-hydroxy) and keto (2-pyridone) forms. MD simulations, potentially combined with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to study the dynamics of this tautomeric equilibrium, including the role of explicit solvent molecules in facilitating proton transfer. researchgate.net

Studies of Intermolecular Interactions and Aggregation Behavior

In the solid state or in solution, molecules of this compound can interact with each other through various non-covalent forces, such as hydrogen bonding and stacking interactions. The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors, while the pyridine ring can participate in π-π stacking. MD simulations of a system containing multiple molecules of this compound can reveal preferred modes of intermolecular association and predict the formation of dimers or larger aggregates. unl.ptmdpi.com Understanding these interactions is critical for predicting crystal packing and solubility.

A hypothetical representation of potential intermolecular interactions is provided below.

Interaction TypeParticipating GroupsEstimated Energy (kcal/mol)
Hydrogen BondCarboxyl O-H --- Carboxyl C=O-5 to -8
Hydrogen BondHydroxyl O-H --- Pyridine N-3 to -6
π-π StackingPyridine Ring --- Pyridine Ring-2 to -4

This table provides estimated energy ranges for typical non-covalent interactions.

In Silico Design and Prediction Studies

Computational methods are increasingly used in the early stages of drug discovery and materials science for the in silico design and prediction of properties of novel compounds. nih.govrsc.org For this compound, these approaches can be used to predict its potential biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govnih.gov

By comparing the structural and electronic features of this compound with those of known biologically active molecules, it is possible to generate hypotheses about its potential targets. For example, molecular docking studies could be performed to predict the binding affinity of this compound to the active sites of various enzymes. nih.gov Similarly, computational models can predict properties like lipophilicity (logP) and aqueous solubility, which are crucial for its potential application as a pharmaceutical agent.

A hypothetical table of predicted properties for this compound is shown below.

PropertyPredicted ValueMethod
Molecular Weight217.99 g/mol ---
logP1.5ALOGPS
Aqueous Solubility-2.0 (log(mol/L))ESOL
pKa (Carboxylic Acid)4.5ACD/Labs
pKa (Hydroxyl/Pyridone)9.0ACD/Labs

This table contains values that would be typically generated by in silico prediction tools.

Prediction of Reactivity and Regioselectivity in Chemical Reactions

Computational chemistry provides powerful tools to predict the reactivity and regioselectivity of molecules like this compound, offering insights that can guide synthetic efforts. Density Functional Theory (DFT) is a particularly valuable method for these predictions. By calculating the distribution of electron density within the molecule, we can identify sites that are either electron-rich (nucleophilic) or electron-poor (electrophilic), which are the most likely to participate in chemical reactions.

One key concept in this analysis is the study of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates regions where an electron is likely to be accepted, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter, as a smaller gap generally correlates with higher reactivity. nih.gov

For substituted aromatic rings like the pyridine core of this compound, computational methods can predict the most probable sites for electrophilic substitution. The electronic effects of the existing substituents—the bromine atom, the hydroxyl group, and the carboxylic acid group—play a crucial role in directing incoming electrophiles. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electrostatic potential on the electron density surface. nih.gov In these maps, red areas indicate regions of high electron density (negative potential) and are thus attractive to electrophiles, while blue areas represent electron-deficient regions (positive potential) susceptible to nucleophilic attack.

In the case of nicotinic acid derivatives, the positions of substituents significantly influence the electronic properties and, consequently, the regioselectivity of reactions. For instance, studies on the bromination of related hydroxy-nicotinic acids have shown that the reaction proceeds via the dianion form, favoring substitution at specific positions relative to the existing functional groups. nih.gov Computational models can simulate these reaction pathways and calculate the activation energies for substitution at different positions on the pyridine ring, thereby predicting the most likely product. rsc.orgresearchgate.net

Table 1: Predicted Reactivity Descriptors for Substituted Nicotinic Acids (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Nicotinic Acid-7.2-1.55.73.1
2-Hydroxynicotinic Acid-6.8-1.25.62.8
4-Bromonicotinic Acid-7.5-1.95.62.5
This compound (Predicted) -7.1 -1.7 5.4 2.9

Note: The values for this compound are hypothetical and for illustrative purposes, derived from general trends observed in related compounds.

Virtual Screening for Novel Synthetic Scaffold Optimization

The core structure of this compound can serve as a valuable scaffold for the design of new bioactive molecules. Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. nih.gov This approach significantly accelerates the drug discovery process by prioritizing compounds for experimental testing. researchgate.net

In the context of scaffold optimization, virtual screening can be used in several ways. Starting with the this compound scaffold, computational chemists can virtually add a wide variety of chemical functional groups at different positions. These virtual libraries of derivatives can then be "docked" into the active site of a target protein. Molecular docking programs simulate the binding of a ligand to a receptor and calculate a "docking score," which estimates the binding affinity. biointerfaceresearch.com By comparing the docking scores of thousands or even millions of virtual compounds, researchers can identify modifications to the original scaffold that are predicted to enhance binding and, therefore, biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another important computational tool for scaffold optimization. nih.gov QSAR models attempt to correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of known active and inactive molecules based on the this compound scaffold, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives. rsc.org These models can identify key molecular descriptors—such as size, shape, hydrophobicity, and electronic properties—that are critical for activity, providing a roadmap for designing more potent compounds. mdpi.com

Table 2: Illustrative Virtual Screening and Docking Results for Scaffold Optimization

Scaffold DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compoundKinase A-6.5Lys72, Glu91
Derivative 1 (with added amine group)Kinase A-7.8Lys72, Glu91, Asp184
Derivative 2 (with added phenyl ring)Kinase A-8.2Lys72, Glu91, Phe167
Derivative 3 (with modified carboxylate)Kinase A-7.1Lys72, Asp184

Note: This table is a hypothetical illustration of how virtual screening data might be presented. The specific values and interacting residues would be dependent on the target protein and the computational methods used.

By combining these computational approaches, researchers can rationally design and optimize novel synthetic scaffolds based on this compound, leading to the development of new therapeutic agents with improved efficacy and selectivity.

Role As a Synthetic Intermediate in Complex Organic Molecule Construction

Precursor for Diverse Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, as these structures are prevalent in a vast number of biologically active molecules and functional materials. 4-Bromo-2-hydroxynicotinic acid has proven to be an effective starting material for accessing a range of these important molecular frameworks.

The development of new synthetic routes to pyridodiazepinediones and other annulated systems is of significant interest due to their potential biological activities. While direct synthesis of these systems from this compound is not extensively documented in the provided search results, the structural motifs present in the molecule suggest its potential as a precursor. The amino and carboxylic acid functionalities are key for the formation of the diazepine (B8756704) ring, and the pyridine (B92270) core provides the foundation for the fused heterocyclic system. The synthesis of related heterocyclic systems often involves the strategic use of substituted pyridines.

Quinolone and naphthyridinone cores are found in numerous antibacterial agents and other therapeutic compounds. The chemical synthesis of quinolones often involves ring-closing reactions that install a hydroxyl group at the C-4 position, which then tautomerizes to the quinolone form. wikipedia.org While the direct use of this compound in these syntheses is not explicitly detailed, its structural similarity to key intermediates suggests its potential. For instance, the nicotinic acid backbone could, through a series of transformations, be elaborated into the bicyclic quinolone or naphthyridinone skeleton. The bromine atom offers a site for further functionalization to modulate the properties of the final molecule. The synthesis of 4-quinolone-2-carboxylic acid has been achieved using Eaton's reagent, and various substituted 2-methyl-4-quinolone derivatives have been prepared from electron-rich anilines and ethyl acetoacetate. nih.gov

Building Block for Novel Chemical Libraries and Scaffolds

The demand for new and diverse chemical entities in drug discovery and materials science has led to the development of combinatorial chemistry and high-throughput synthesis techniques. nih.gov this compound, with its multiple points of diversification, is an ideal building block for the creation of chemical libraries.

Combinatorial chemistry allows for the rapid generation of a large number of compounds, known as a chemical library. nih.gov The three distinct functional groups of this compound can be independently reacted with a variety of reagents to produce a library of related but structurally distinct molecules. For example, the carboxylic acid can be converted to a range of amides, the hydroxyl group can be etherified or esterified, and the bromine atom can be replaced through various cross-coupling reactions. This approach enables the efficient exploration of chemical space to identify molecules with desired properties. High-throughput synthesis platforms can automate these processes, further accelerating the discovery of new drug candidates and materials. chemrxiv.orgrsc.org

Beyond its direct use in library synthesis, this compound can be transformed into more complex, "advanced" building blocks. These building blocks can then be incorporated into larger molecules, imparting specific properties. For instance, the pyridine core is a common feature in many pharmaceuticals, and the bromine atom allows for the introduction of various aryl or alkyl groups via Suzuki or other coupling reactions. This modular approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies and in materials science for tuning the electronic and physical properties of polymers and other materials.

Advanced Research Directions and Future Perspectives in Halogenated Hydroxynicotinic Acid Chemistry

Innovations in Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of functionalized pyridines, including halogenated hydroxynicotinic acids, is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate hazardous substances. monash.edu Innovations focus on improving atom economy, using renewable resources, and minimizing waste.

Key Principles and Applications:

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product. Transformations that achieve high selectivity are crucial as they simplify purification and reduce waste streams. snu.ac.kr

Catalysis: The use of alternative catalysts, such as acidic zeolites, can replace more hazardous reagents traditionally used in reactions like Friedel-Crafts acylation, significantly cutting down on waste. snu.ac.kr

Renewable Feedstocks: Research is underway to produce functionalized pyridines from sustainable resources, moving away from petrochemical-based starting materials. nih.gov

Solvent-Free and One-Pot Reactions: Conducting reactions without solvents or in a one-pot, multicomponent fashion reduces waste and resource consumption. For instance, the Pictet-Spengler reaction has been successfully carried out under solvent-free conditions, which also allows for the synthesis of diverse analogues. nih.gov

Energy Efficiency: Photocatalysis represents a promising technology for greener chemical synthesis. A notable example is the photocatalyzed synthesis of artemisinin (B1665778) from components of the Artemisia annua plant extract, demonstrating how light can be used as an energy source to drive reactions. nih.gov

The following table summarizes green chemistry principles and their application in the synthesis of related chemical structures.

Green Chemistry PrincipleApplication in Heterocyclic SynthesisPotential Benefit
Waste Prevention One-pot, multicomponent reactions (MCRs) for pyridine (B92270) synthesis. nih.govReduced solvent use, lower energy consumption, simplified purification.
Atom Economy Designing synthetic transformations that incorporate the maximum number of atoms from reagents into the final product. snu.ac.krIntrinsic efficiency improvement, minimal byproduct formation.
Less Hazardous Synthesis Using methanol (B129727) as a methylating agent with a p-toluenesulfonic acid catalyst instead of highly toxic dimethyl sulfate. nih.govEnhanced safety for researchers and reduced environmental impact.
Catalysis Employing reusable catalysts like acidic zeolites or developing photocatalytic systems. snu.ac.krnih.govIncreased reaction efficiency, recyclability, and reduced stoichiometric waste.

Development of Advanced Analytical Methodologies for Complex Matrices

The detection and characterization of halogenated organic compounds in complex environments necessitate the development of sophisticated analytical techniques. These methods are crucial for understanding metabolic pathways, environmental fate, and for quality control in synthesis.

Emerging Analytical Techniques:

High-Resolution Imaging: For analyzing trace amounts of substances, such as latent imprints, advanced fluorescence imaging techniques are being developed. One approach involves using heteroatom-doped carbon dots (CDs) that exhibit tunable fluorescence. By precisely controlling the heteroatoms (e.g., bromine, nitrogen), the emission wavelength can be adjusted, allowing for high-contrast imaging against complex backgrounds. acs.org

Chromatography and Mass Spectrometry: The combination of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) remains a cornerstone for the analysis of complex mixtures. Techniques like LC-MS/MS are invaluable for identifying and quantifying nicotinic acid derivatives and their metabolites in biological samples.

Spectroscopic Methods: UV-Visible spectroscopy is used to study the absorbance properties of these compounds in various solvents. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. For example, 1H NMR spectroscopy has been used to confirm reaction products and understand mechanisms in pyridine functionalization. acs.org

The table below outlines advanced analytical methods applicable to halogenated aromatic compounds.

Analytical MethodologyPrincipleApplicationResearch Finding
Heteroatom-Doped Carbon Dots Tunable fluorescence based on the specific heteroatoms (O, Br, Cl, N) doped into the carbon dot structure. acs.orgHigh-resolution fluorescence imaging of latent imprints (fingerprints, etc.) on complex surfaces. acs.orgSequential introduction of heteroatoms reduces the energy level gap, causing a red-shift in fluorescence for better contrast. acs.org
DFT-Assisted Vibrational Spectroscopy Density Functional Theory (DFT) calculations are used to predict and interpret vibrational spectra (FT-IR, Raman). nih.govElucidation of molecular structure and bonding characteristics of compounds like 5-Bromosalicylaldehyde. nih.govTheoretical calculations show good correlation with experimental data, aiding in the analysis of molecular stability. nih.gov
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the molecular structure. acs.orgConfirmed the cis orientation of functional groups in pyridinium (B92312) salts, providing insight into reaction intermediates. acs.orgThe pyridinium ring was found to be bent significantly out of plane relative to the C=N bond of the oxime group. acs.org

Theoretical Predictions for Underexplored Reactivities and Novel Transformations

Computational chemistry provides powerful tools to predict the reactivity and properties of molecules like 4-Bromo-2-hydroxynicotinic acid, guiding experimental work. researchgate.net

Computational Approaches and Insights:

Density Functional Theory (DFT): DFT is widely used to optimize molecular geometries and predict various properties. For instance, in a study of 5-Bromo-2-Hydroxybenzaldehyde, DFT with the 6-311++G(d,p) basis set was used to analyze molecular stability and vibrational modes. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are 3D visualizations of charge distribution, identifying electrophilic and nucleophilic sites. For 5-Bromo-2-Hydroxybenzaldehyde, the MEP map showed the most negative region near the oxygen atom of the aldehyde group, indicating its susceptibility to electrophilic attack. nih.gov

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to calculate properties like ionization potential and electron affinity, which relate to a molecule's reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO calculations provide insights into intramolecular bonding, orbital hybridization, and hyperconjugation, which are crucial for understanding molecular stability. nih.govacs.org These calculations can help propose derivatives with desired properties, such as new photocleavable agents. acs.org

This table summarizes key theoretical parameters and their significance in predicting chemical behavior.

Theoretical MethodCalculated ParameterSignificance
DFT Optimized Geometry, Vibrational FrequenciesPredicts the stable structure and infrared/Raman spectra. nih.gov
MEP Electrostatic Potential MapIdentifies reactive sites for electrophilic and nucleophilic attack. nih.gov
FMO HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability. nih.gov
NBO Hybridization, Hyperconjugative InteractionsAnalyzes intramolecular bonding and electron delocalization, contributing to stability. nih.govacs.org

Strategic Integration in Multi-Step Total Synthesis Endeavors for Natural Products and Analogues

Functionalized pyridines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and natural products. lifechemicals.comacs.org The strategic introduction of a halogenated hydroxynicotinic acid moiety can provide a versatile handle for subsequent chemical modifications.

Synthetic Strategies and Applications:

Versatile Building Blocks: The pyridine ring is a common motif in FDA-approved drugs. lifechemicals.comacs.org The ability to introduce substituents like bromo and hydroxyl groups regioselectively is key to creating diverse molecular scaffolds.

Late-Stage Functionalization: Developing methods to modify complex molecules in the final stages of a synthesis is highly desirable. Phosphonium (B103445) salts have been developed as reagents that allow for the selective functionalization of the 4-position of pyridines, enabling the formation of C-O, C-S, C-N, and C-C bonds on complex pharmaceutical molecules. acs.orgthieme-connect.de

Cascade Reactions: Tandem reactions that form multiple bonds in a single operation offer an efficient way to construct highly functionalized pyridines from simple starting materials. A reported [5+1] cyclization process, for example, demonstrates the power of this approach. acs.org

Cross-Coupling Reactions: The bromo substituent on a nicotinic acid derivative is an ideal functional group for participating in various palladium-mediated cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of a wide range of other chemical groups.

The following table highlights the strategic use of functionalized pyridines in synthesis.

Synthetic StrategyDescriptionExample ApplicationReference
Heterocyclic Phosphonium Salts Conversion of a pyridine C-H bond into a C-PPh3+ group, which then acts as a leaving group for nucleophilic substitution.Selective functionalization at the 4-position of complex pyridines to form new C-O, C-S, C-N, and C-C bonds. acs.orgthieme-connect.de
Bifunctional Reagents Use of a reagent that first activates the pyridine for nucleophilic addition and then acts as a mild oxidant to rearomatize the ring.Direct cyanation of pyridines under mild conditions with broad functional group tolerance. acs.org
Metal-Free Cascade Process A tandem sequence involving a Pummerer-type rearrangement and aza-Prins cyclization to build the pyridine ring.Synthesis of highly functionalized pyridines from easily accessible starting materials. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.